

# CAS 31581-09-6 characterization data

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## Compound of Interest

Compound Name: *1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione*

Cat. No.: *B1294723*

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An In-depth Technical Guide to the Synthesis and Characterization of **1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione** (CAS 31581-09-6)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

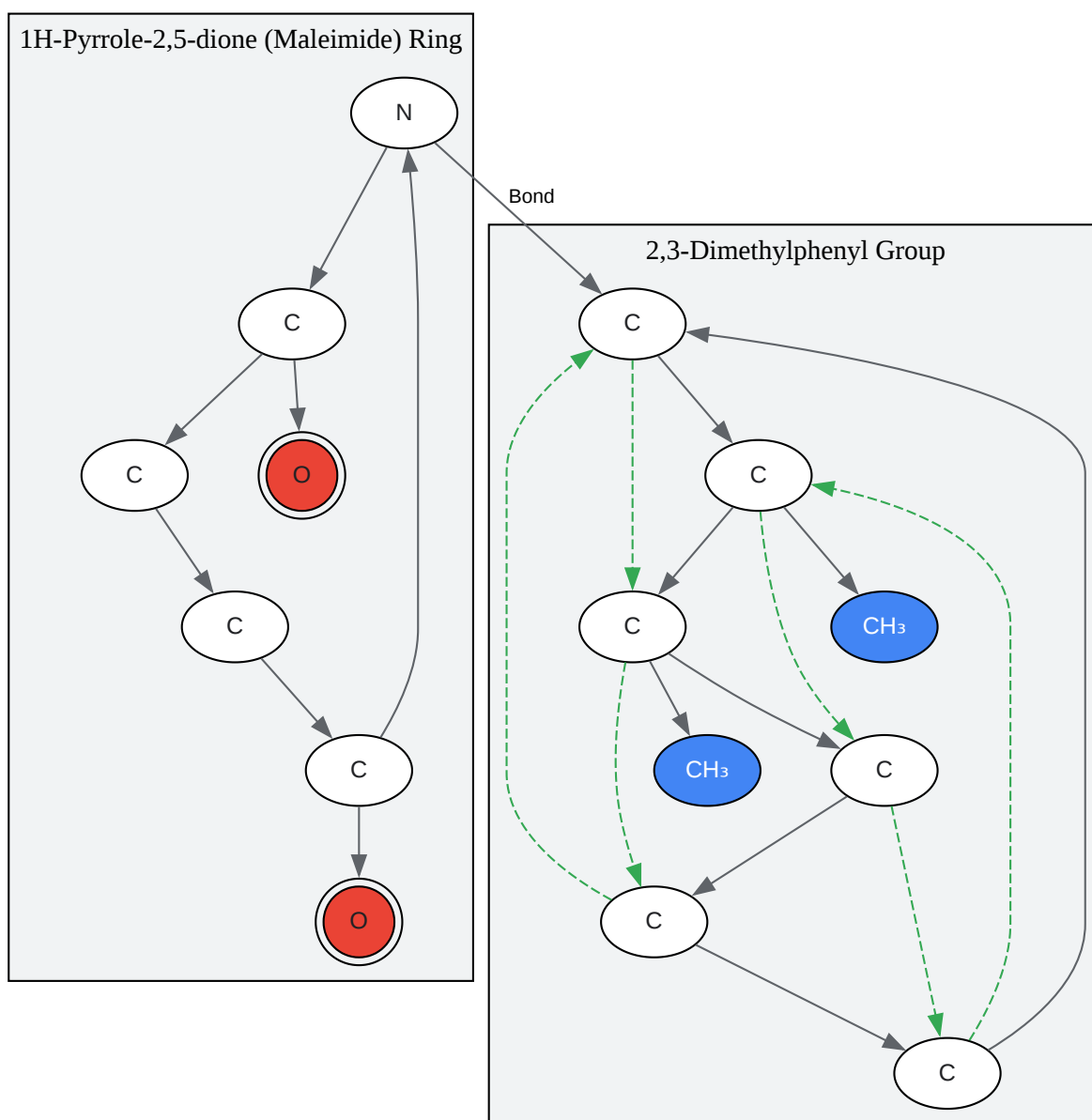
The compound identified by CAS number 31581-09-6 is **1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione**, also known as N-(2,3-dimethylphenyl)maleimide.<sup>[1][2][3]</sup> This molecule belongs to the class of N-arylmaleimides, a group of compounds recognized for their utility as versatile synthons in organic chemistry and their significant potential in medicinal chemistry and materials science. N-substituted maleimides are key building blocks in the synthesis of a wide array of chemical entities due to the reactive nature of the maleimide double bond, which readily participates in reactions such as Michael additions and Diels-Alder cycloadditions. Their applications are diverse, ranging from the development of novel pharmaceuticals, including acetylcholinesterase inhibitors and cholesterol absorption inhibitors, to their use in creating high-performance polymers and bioconjugates.<sup>[4][5]</sup>

This guide provides a comprehensive overview of the synthesis and characterization of **1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione**. While experimentally obtained spectroscopic data for this specific compound is not readily available in the public domain, this document offers a robust, field-proven synthetic protocol and a detailed, predicted analysis of its spectral characteristics based on established principles and data from closely related analogues.

# Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and fundamental properties.

Molecular Structure:



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Caption: Molecular structure of **1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione**.

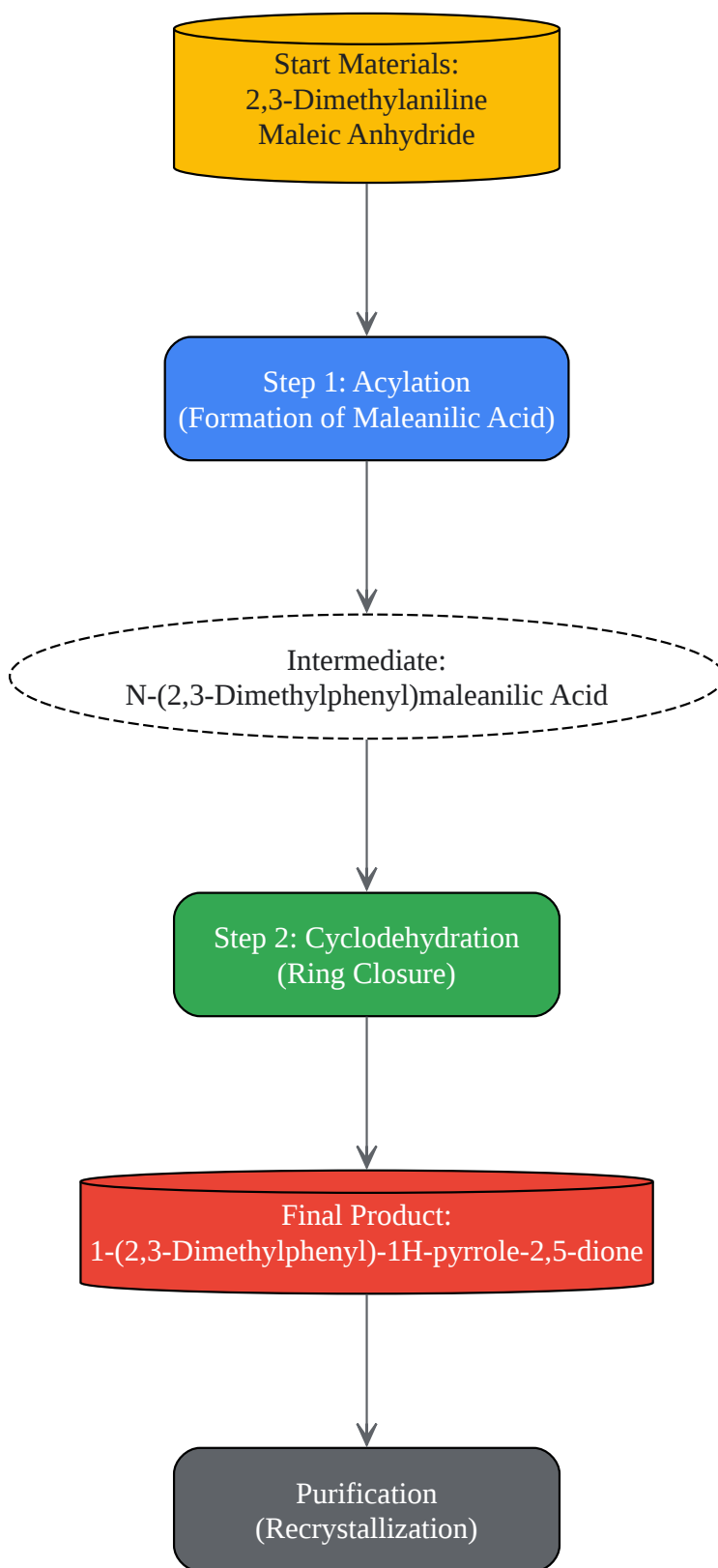
Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	31581-09-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	201.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Predicted: White to off-white or pale yellow solid	General knowledge

## Synthesis Protocol: A Validated Approach

The synthesis of N-arylmaleimides is a well-established two-step process that begins with the acylation of an aniline derivative by maleic anhydride to form an intermediate maleanilic acid, followed by cyclodehydration to yield the final maleimide.[\[6\]](#)[\[7\]](#) This method is known for its reliability and generally good yields.

Workflow for the Synthesis of **1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione**



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Caption: Two-step synthesis workflow for N-arylmalesimides.

## Step 1: Synthesis of N-(2,3-Dimethylphenyl)maleanilic Acid

**Rationale:** This step involves the nucleophilic attack of the amino group of 2,3-dimethylaniline on one of the carbonyl carbons of maleic anhydride. The reaction is typically fast and exothermic, leading to the opening of the anhydride ring to form the corresponding amic acid. Ether or a similar non-polar solvent is used to facilitate the precipitation of the product.

**Materials:**

- Maleic Anhydride (1.0 eq)
- 2,3-Dimethylaniline (1.0 eq)
- Anhydrous Diethyl Ether

**Procedure:**

- In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- While stirring, add a solution of 2,3-dimethylaniline (1.0 eq) in anhydrous diethyl ether dropwise to the maleic anhydride solution. The addition rate should be controlled to manage the exothermic reaction.
- Upon addition, a precipitate of N-(2,3-dimethylphenyl)maleanilic acid will form.
- Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum. The resulting maleanilic acid is typically of sufficient purity for the next step without further purification.

## Step 2: Cyclodehydration to 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

Rationale: The intermediate maleanilic acid is cyclized to the imide through dehydration. This is commonly achieved by heating in acetic anhydride with a catalytic amount of sodium acetate. The acetic anhydride acts as both the solvent and the dehydrating agent.

Materials:

- N-(2,3-Dimethylphenyl)maleanilic Acid (from Step 1)
- Acetic Anhydride
- Anhydrous Sodium Acetate (catalytic amount)

Procedure:

- In a round-bottom flask, create a slurry of N-(2,3-dimethylphenyl)maleanilic acid and a catalytic amount of anhydrous sodium acetate in acetic anhydride.
- Heat the mixture with stirring to approximately 60-70°C.[8] Care should be taken not to overheat, as this can lead to side reactions and reduced yields.
- Maintain the temperature for 1-2 hours, during which the solid should dissolve as the cyclization proceeds.
- After the reaction is complete (can be monitored by TLC), cool the reaction mixture to room temperature.
- Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.
- Stir the mixture vigorously until the oily product solidifies completely.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- Dry the crude product.

## Purification

The crude **1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione** can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product in high purity.

## Characterization Data (Predicted)

As of the date of this guide, specific experimental spectroscopic data for CAS 31581-09-6 is not widely published. Therefore, the following characterization data is predicted based on the known spectral properties of closely related N-arylmalesimides.

### Predicted $^1\text{H}$ NMR Spectrum (500 MHz, $\text{CDCl}_3$ )

The proton NMR spectrum is expected to be relatively simple and highly characteristic.

Table 2: Predicted  $^1\text{H}$  NMR Data



Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.20 - 7.30	m	3H	Ar-H	The three protons on the dimethylphenyl ring will appear as a complex multiplet in the aromatic region.
~ 6.75	s	2H	-CH=CH-	The two vinylic protons of the maleimide ring are chemically equivalent and will appear as a sharp singlet.
~ 2.30	s	3H	Ar-CH <sub>3</sub>	One of the methyl groups on the aromatic ring.
~ 2.15	s	3H	Ar-CH <sub>3</sub>	The second, sterically different methyl group on the aromatic ring.

## Predicted <sup>13</sup>C NMR Spectrum (125 MHz, CDCl<sub>3</sub>)

The carbon NMR will confirm the presence of the key functional groups and the carbon skeleton.

Table 3: Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 170	C=O	The two equivalent carbonyl carbons of the imide.
~ 138	Ar-C	Quaternary carbon of the aromatic ring attached to a methyl group.
~ 135	Ar-C	The other quaternary carbon of the aromatic ring attached to a methyl group.
~ 134	-CH=CH-	The two equivalent vinylic carbons of the maleimide ring.
~ 131	Ar-C	Quaternary carbon of the aromatic ring attached to the nitrogen.
~ 129 - 126	Ar-CH	Aromatic methine carbons.
~ 20	Ar-CH <sub>3</sub>	Carbon of one of the methyl groups.
~ 18	Ar-CH <sub>3</sub>	Carbon of the second methyl group.

## Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions from the carbonyl groups.

Table 4: Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
~ 3100	Medium	=C-H stretch	Vinyl C-H stretching of the maleimide ring.
~ 2950	Medium	C-H stretch	Aliphatic C-H stretching of the methyl groups.
~ 1770 & 1700	Strong	C=O stretch	Asymmetric and symmetric stretching of the imide carbonyl groups. This two-band pattern is characteristic of cyclic imides.
~ 1600	Medium	C=C stretch	Aromatic ring C=C stretching.
~ 1380	Strong	C-N-C stretch	Stretching of the imide C-N-C bond.

## Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
201	$[M]^+$ , Molecular ion peak, confirming the molecular weight.
121	$[M - C_4H_2NO_2]^+$ , Loss of the maleimide radical, leaving the dimethylaniline radical cation.
91	$[C_7H_7]^+$ , Tropylium ion, a common fragment from substituted benzene rings.

## Conclusion

**1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione** (CAS 31581-09-6) is a valuable N-arylmaleimide with significant potential in synthetic and medicinal chemistry. While a full experimental characterization dataset is not readily available in published literature, this guide provides a robust and reliable two-step synthesis protocol. Furthermore, the predicted spectroscopic data presented herein offers a strong foundation for researchers to confirm the identity and purity of the synthesized compound. As with any chemical synthesis and characterization, it is imperative for the researcher to conduct their own analytical validation to ensure the material meets the requirements for their specific application.

## References

- Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. *Green Chemistry Letters and Reviews*, 12(2), 127–135.
- Trujillo-Ferrara, J. G., et al. (Year). Synthesis of aryl-substituted maleimides as new acetylcholinesterase inhibitors. (Please note: The full citation for this reference was not available in the provided search results and would require further specific searching to complete).
- Li, W., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. *Bioorganic & Medicinal Chemistry*, 26(8), 1435-1447.
- Cava, M. P., et al. N-Phenylmaleimide. *Organic Syntheses*, Coll. Vol. 5, p.944 (1973); Vol. 41, p.93 (1961).
- Fleš, D., et al. (2003). Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides.

- U.S. Environmental Protection Agency. (n.d.). Substance Details - 1H-Pyrrole-2,5-dione, 1-(2,3-dimethylphenyl)-. Substance Registry Services.
- Pharmaffiliates. (n.d.). **1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione**.
- Aromsyn Co., Ltd. (n.d.). **1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione**.
- Sigma-Aldrich. (n.d.). N-(2,3-XYLYL)MALEIMIDE AldrichCPR. Product Page for CAS 31581-09-6.

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## Sources

- 1. researchgate.net [researchgate.net]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 1-(4-METHYLPHENYL)-1H-PYRROLE-2,5-DIONE(1631-28-3) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 31581-09-6 | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. acgpubs.org [acgpubs.org]
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